molecular formula C23H12ClN B14231202 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-52-7

2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14231202
CAS No.: 823227-52-7
M. Wt: 337.8 g/mol
InChI Key: QORCVAHJEGKPHW-UHFFFAOYSA-N
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Description

2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C23H12ClN. It is characterized by the presence of a chlorophenyl group, ethynyl linkages, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Sonogashira Coupling Reaction: This step involves the coupling of 4-chloroiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine.

    Subsequent Coupling: The product from the first step is then subjected to another Sonogashira coupling with 2-iodobenzonitrile under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl groups and the chlorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(4-Bromophenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(4-Fluorophenyl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and binding characteristics compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

823227-52-7

Molecular Formula

C23H12ClN

Molecular Weight

337.8 g/mol

IUPAC Name

2-[2-[2-[2-(4-chlorophenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C23H12ClN/c24-23-15-10-18(11-16-23)9-12-19-5-1-2-6-20(19)13-14-21-7-3-4-8-22(21)17-25/h1-8,10-11,15-16H

InChI Key

QORCVAHJEGKPHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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